6-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines a chromene core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Chloro Group: Chlorination of the chromene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Amino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s chromene core makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study various biochemical pathways and interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethylethylamine hydrochloride
- N-chloroacetyl-2,6-diethylaniline
Uniqueness
6-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core with a dimethylamino group and a carboxamide functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H21ClN2O3 |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
6-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H21ClN2O3/c1-13-4-6-14(7-5-13)17(24(2)3)12-23-21(26)20-11-18(25)16-10-15(22)8-9-19(16)27-20/h4-11,17H,12H2,1-3H3,(H,23,26) |
InChI Key |
UIMSNPCIIUOZHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)N(C)C |
Origin of Product |
United States |
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